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Introduction
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterium-labeled form of N-Acetyl-S-

(carbamoylethyl)-L-cysteine (AAMA), a significant urinary metabolite of acrylamide.[1]

Acrylamide is a process-formed contaminant found in heated foods and is classified as a

probable human carcinogen.[1] The deuterium-labeled standard is crucial for its use as an

internal standard in quantitative analytical methods, such as mass spectrometry, to accurately

measure exposure to acrylamide in biological samples.[2] This guide provides a detailed

overview of its core physical and chemical properties, its role in the metabolic detoxification of

acrylamide, and detailed protocols for its analytical determination.

Physical and Chemical Properties
The fundamental physical and chemical characteristics of N-Acetyl-S-(carbamoylethyl)-L-
cysteine-d3 are summarized below. This data is essential for handling, storage, and analytical

method development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b587962?utm_src=pdf-interest
https://www.benchchem.com/product/b587962?utm_src=pdf-body
https://coompo.com/compounds/N+Acetyl+S++carbamoylethyl++L+cysteine+d3+C204842.html
https://coompo.com/compounds/N+Acetyl+S++carbamoylethyl++L+cysteine+d3+C204842.html
https://www.medchemexpress.com/n-acetyl-s-n-methylcarbamoyl-l-cysteine-d3.html
https://www.benchchem.com/product/b587962?utm_src=pdf-body
https://www.benchchem.com/product/b587962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Synonyms

N-(Acetyl-d3)-S-(3-amino-3-

oxopropyl)-L-cysteine, AAMA-

d3

[3][4]

CAS Number 1795786-57-0 [3][4][5]

Molecular Formula C₈H₁₁D₃N₂O₄S [4][5]

Molecular Weight 237.29 g/mol [4][5]

Accurate Mass 237.0863 [4]

Appearance
White to Off-White Semi-Solid

to Solid

Melting Point 99-102 °C

Purity
>95% (as determined by

HPLC)
[4]

Solubility
Slightly soluble in Aqueous

Acid, DMSO, and Methanol

Storage Conditions
4°C, protect from moisture

(Hygroscopic)

IUPAC Name

(2R)-3-(3-amino-3-

oxopropyl)sulfanyl-2-[(2,2,2-

trideuterioacetyl)amino]propan

oic acid

[4]

Biological Significance: Metabolic Detoxification of
Acrylamide
N-Acetyl-S-(carbamoylethyl)-L-cysteine is formed in the body as part of the detoxification

pathway for acrylamide. This process primarily involves the conjugation of acrylamide with

glutathione (GSH), a critical endogenous antioxidant. This initial conjugate is then

enzymatically processed through several steps to ultimately yield the mercapturic acid
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derivative (AAMA), which is then excreted in the urine. The quantification of this metabolite is a

key biomarker for assessing human exposure to acrylamide.[6]

Caption: Metabolic detoxification pathway of Acrylamide to AAMA.

Experimental Protocols: Bioanalytical Quantification
The primary application of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is as an internal

standard for the quantification of its unlabeled analogue in biological matrices. A typical method

involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Detailed Methodology: Quantification in Urine by LC-
MS/MS
This protocol provides a representative method for the analysis of AAMA in human urine,

employing N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as an internal standard.[6]

1. Materials and Reagents:

N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) analytical standard

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3) internal standard

Methanol (LC-MS grade)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Human urine (control)

Solid Phase Extraction (SPE) cartridges (e.g., Cation-Exchange)

2. Sample Preparation:
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Standard Preparation: Prepare stock solutions of AAMA and AAMA-d3 (1 mg/mL) in

methanol. Perform serial dilutions to create calibration standards (e.g., 1 ng/mL to 1000

ng/mL) and a fixed-concentration internal standard spiking solution (e.g., 100 ng/mL).

Urine Sample Preparation:

Thaw frozen urine samples to room temperature and vortex.

Centrifuge at 4000 x g for 10 minutes to pellet particulates.

To 500 µL of supernatant, add 50 µL of the AAMA-d3 internal standard solution.

Solid Phase Extraction (SPE):

Condition a cation-exchange SPE cartridge according to the manufacturer's protocol.

Load the urine sample onto the cartridge.

Wash the cartridge to remove interferences (e.g., with an acidic solution).

Elute the analyte and internal standard using a basic methanolic solution.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water,

5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Conditions:

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial

conditions.
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Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (example):

AAMA: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

AAMA-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +3 Da).

Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis:

Integrate the peak areas for both the AAMA and AAMA-d3 MRM transitions.

Calculate the ratio of the AAMA peak area to the AAMA-d3 peak area.

Construct a calibration curve by plotting the peak area ratio against the concentration of the

calibration standards.

Determine the concentration of AAMA in the unknown samples by interpolating their peak

area ratios from the calibration curve.
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Caption: Bioanalytical workflow for AAMA quantification in urine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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